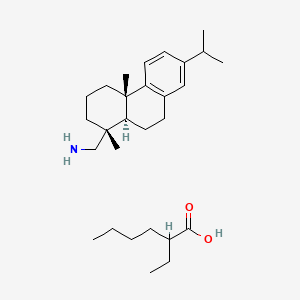

Copper dehydroabietylammonium 2-ethylhexanoate

Description

Copper dehydroabietylammonium 2-ethylhexanoate is a coordination complex combining copper ions, dehydroabietylammonium (a derivative of rosin acids), and 2-ethylhexanoate ligands. These compounds are typically used in industrial applications, including catalytic processes, polymer stabilization, and coatings, due to their thermal stability and solubility in organic solvents .

Properties

CAS No. |

53404-24-3 |

|---|---|

Molecular Formula |

C28H47NO2 |

Molecular Weight |

429.7 g/mol |

IUPAC Name |

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;2-ethylhexanoic acid |

InChI |

InChI=1S/C20H31N.C8H16O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-3-5-6-7(4-2)8(9)10/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;7H,3-6H2,1-2H3,(H,9,10)/t18-,19-,20+;/m0./s1 |

InChI Key |

MBVKWXSVKWAOKX-WFBUOHSLSA-N |

Isomeric SMILES |

CCCCC(CC)C(=O)O.CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C |

Canonical SMILES |

CCCCC(CC)C(=O)O.CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper dehydroabietylammonium 2-ethylhexanoate typically involves the reaction of copper salts with dehydroabietylamine and 2-ethylhexanoic acid. The reaction conditions often include:

Temperature: Moderate temperatures are usually sufficient.

Solvent: Organic solvents like ethanol or methanol are commonly used.

Catalysts: Sometimes, catalysts such as palladium or platinum may be employed to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to mix the reactants.

Purification: The product is purified using techniques like crystallization or distillation.

Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Copper dehydroabietylammonium 2-ethylhexanoate undergoes various chemical reactions, including:

Oxidation: The copper center can be oxidized, leading to changes in its oxidation state.

Reduction: Reduction reactions can revert the oxidized copper back to its original state.

Substitution: The compound can participate in substitution reactions where ligands are exchanged.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or oxygen can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or hydrazine are common reducing agents.

Solvents: Organic solvents like dichloromethane or toluene are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce copper oxides, while reduction can yield metallic copper.

Scientific Research Applications

Copper dehydroabietylammonium 2-ethylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of copper dehydroabietylammonium 2-ethylhexanoate involves its interaction with molecular targets and pathways:

Copper Center: The copper ion plays a crucial role in catalysis and redox reactions.

Ligand Interactions: The dehydroabietylammonium and 2-ethylhexanoate ligands influence the compound’s reactivity and stability.

Pathways: The compound can activate or inhibit specific biochemical pathways, depending on its application.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Copper and Zinc Ethylhexanoate Derivatives

Key Observations:

Metal Center Influence: Copper(II) 2-Ethylhexanoate: Exhibits catalytic activity in oxidation reactions and polymer curing due to copper's redox properties. Its decomposition temperature is 252°C, making it suitable for high-temperature applications . Zinc Dehydroabietylammonium 2-Ethylhexanoate: Zinc’s Lewis acidity enhances its role in polymer stabilization and corrosion inhibition. The dehydroabietylammonium group likely improves adhesion to hydrophobic surfaces .

Ligand Effects: The 2-ethylhexanoate ligand in both copper and zinc complexes ensures solubility in non-polar media, critical for coatings and lubricants.

Comparison with Non-Metallic Analogs: 2-(Dimethylamino)ethyl Hexanoate: Lacks a metal center but contains a tertiary amine group, enabling pH-dependent solubility. Its lower molecular weight (187.28 g/mol) suggests utility in fine chemical synthesis rather than bulk industrial processes .

Biological Activity

Copper dehydroabietylammonium 2-ethylhexanoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from dehydroabietylamine and 2-ethylhexanoic acid. The molecular formula for the compound can be represented as , indicating the presence of copper ions which are critical for its biological activity. The synthesis typically involves the reaction of dehydroabietylamine with copper(II) 2-ethylhexanoate under controlled conditions to yield the desired complex.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that derivatives of dehydroabietylamine exhibit significant antitumor properties. For example, a study demonstrated that synthesized compounds from dehydroabietylamine showed cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and L02 (normal liver) cells. The mechanism involves DNA cleavage, which is crucial for disrupting cancer cell proliferation .

2. Antioxidant Properties

Copper complexes are known for their antioxidant capabilities. The presence of copper ions in the structure may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in preventing cellular damage associated with aging and various diseases.

3. Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial effects against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways, leading to cell death.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, a series of experiments were conducted using this compound on cultured cancer cells. The results indicated that at concentrations ranging from 10 µM to 100 µM, there was a significant reduction in cell viability (up to 70% in some cases), suggesting potent antitumor activity .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 30 |

Case Study 2: Antioxidant Activity Assessment

A separate study assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated an IC50 value of approximately 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL) .

The biological activities of this compound can be attributed to several mechanisms:

- DNA Interaction: The compound can intercalate into DNA strands, causing structural alterations that lead to apoptosis in cancer cells.

- Metal Ion Release: Copper ions can catalyze redox reactions that generate reactive oxygen species (ROS), contributing to oxidative stress in target cells.

- Membrane Disruption: The amphiphilic nature of the compound allows it to interact with lipid membranes, leading to increased permeability and eventual cell lysis.

Q & A

Q. What are the standard laboratory protocols for synthesizing and characterizing Copper dehydroabietylammonium 2-ethylhexanoate?

Methodological Answer: Synthesis typically involves reacting dehydroabietylamine with 2-ethylhexanoic acid to form the ammonium salt, followed by coordination with copper(II) ions. Characterization requires multi-modal analysis:

- FTIR to confirm ligand coordination via shifts in carboxylate (C=O) and ammonium (N–H) stretching frequencies.

- Elemental Analysis (EA) to verify stoichiometry (e.g., Cu:N:O ratios).

- XRD for crystallographic data, though solubility challenges may necessitate alternative methods like UV-Vis spectroscopy in solution phase .

- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition pathways.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods to minimize inhalation of vapors or dust. Ensure eyewash stations and safety showers are accessible .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use NIOSH-approved respirators with particulate filters .

- Waste Disposal: Follow EPA guidelines for heavy metal disposal. Neutralize residual copper via chelation (e.g., EDTA) before aqueous disposal .

Q. How can researchers optimize the solubility of this compound for reaction studies?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for enhanced solubility.

- Temperature Modulation: Increase solubility via gentle heating (≤60°C) while monitoring thermal stability via TGA .

- Additive Use: Introduce co-solvents (e.g., ethanol) or surfactants (e.g., CTAB) to stabilize colloidal dispersions .

Advanced Research Questions

Q. How can factorial design principles be applied to study the catalytic efficiency of this compound in cross-coupling reactions?

Methodological Answer:

- Variable Selection: Key factors include catalyst loading (0.5–5 mol%), temperature (25–100°C), and solvent polarity (logP range: −1.5 to 4.0).

- Response Surface Methodology (RSM): Use a central composite design to model interactions between variables and optimize yield.

- Statistical Validation: Apply ANOVA to identify significant factors (p < 0.05) and confirm reproducibility via triplicate trials .

Q. What strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

Methodological Answer:

- Controlled Replication: Repeat experiments under standardized conditions (e.g., O₂ concentration, humidity control) to isolate variables.

- Advanced Spectroscopic Techniques: Use EPR spectroscopy to detect Cu(II) → Cu(I) reduction intermediates.

- Computational Modeling: Apply DFT calculations to predict degradation pathways and compare with experimental TGA-MS data .

Q. How does the ligand geometry of dehydroabietylammonium influence the coordination behavior of Copper in this complex?

Methodological Answer:

- Single-Crystal XRD: Resolve the spatial arrangement of the dehydroabietylammonium ligand around the Cu center.

- Magnetic Susceptibility Measurements: Determine the oxidation state (Cu(I) vs. Cu(II)) and ligand field effects.

- Comparative Studies: Synthesize analogs with structurally distinct ammonium ligands (e.g., cyclohexylammonium) to assess steric/electronic contributions .

Q. What ecological impact assessment methods are recommended for this compound in wastewater systems?

Methodological Answer:

- Acute Toxicity Testing: Use Daphnia magna or Vibrio fischeri bioassays to determine EC₅₀ values.

- Adsorption Studies: Measure partitioning coefficients (Kd) in soil-water systems to evaluate mobility.

- Long-Term Monitoring: Track bioaccumulation in model organisms (e.g., zebrafish) over 28-day exposure periods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.